molecular formula C7H13ClN4 B6279796 3-azido-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2230804-30-3

3-azido-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B6279796
CAS RN: 2230804-30-3
M. Wt: 188.7
InChI Key:
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Description

3-azido-8-azabicyclo[3.2.1]octane hydrochloride is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The enantioselective construction of this scaffold has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Chemical Reactions Analysis

The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the “3-azido-8-azabicyclo[3.2.1]octane hydrochloride”, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Organic Synthesis

“3-azido-8-azabicyclo[3.2.1]octane hydrochloride” is employed as an important raw material and intermediate used in organic synthesis . It plays a crucial role in the formation of various complex organic compounds .

Agrochemical Applications

This compound is also used in the agrochemical field . It can be used in the synthesis of various agrochemicals, contributing to the development of more effective and environmentally friendly pesticides and fertilizers .

Pharmaceutical Applications

In the pharmaceutical field, “3-azido-8-azabicyclo[3.2.1]octane hydrochloride” is used as an intermediate in the synthesis of various drugs . Its unique structure can contribute to the development of new drugs with improved efficacy and reduced side effects .

Dyestuff Field

This compound is also used in the dyestuff field . It can be used in the synthesis of various dyes, contributing to the development of new colors and improved dye properties .

Development of PI3K Inhibitors

“3-azido-8-azabicyclo[3.2.1]octane hydrochloride” is used for the development of PI3K inhibitors . PI3K inhibitors are a type of drug that can block the action of an enzyme known as phosphoinositide 3-kinase, which is involved in cell growth and survival. These inhibitors are being studied for their potential use in treating cancer .

Safety and Hazards

The safety data sheet for a similar compound, 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there may be future developments in the synthesis and application of compounds like 3-azido-8-azabicyclo[3.2.1]octane hydrochloride.

Mechanism of Action

Target of Action

The 3-azido-8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities

Mode of Action

The exact mode of action of 3-azido-8-azabicyclo[32It is known that the compound is used for the development of pi3k inhibitors . PI3K inhibitors block the action of an enzyme known as phosphoinositide 3-kinase (PI3K), which is involved in cell growth and survival. By inhibiting this enzyme, the compound may prevent the growth and proliferation of cancer cells.

Biochemical Pathways

The biochemical pathways affected by 3-azido-8-azabicyclo[32Given its use in the development of pi3k inhibitors , it can be inferred that the compound may affect the PI3K/AKT/mTOR pathway, which is involved in cell growth, survival, and metabolism.

Result of Action

The molecular and cellular effects of 3-azido-8-azabicyclo[32As a potential pi3k inhibitor , the compound may inhibit the growth and proliferation of cancer cells.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage conditions can affect the stability of the compound . It is recommended to store 3-azido-8-azabicyclo[3.2.1]octane hydrochloride in a cool, dry place in a tightly closed container, with adequate ventilation, and away from oxidizing agents .

: Enantioselective construction of the 8-azabicyclo [3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. : 3-OXA-8-AZABICYCLO [3.2.1]OCTANE, HYDROCHLORIDE (1:1) Chemical Properties, Uses, Production. : 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride, 97%, Thermo Scientific.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-azido-8-azabicyclo[3.2.1]octane hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Hydroxylamine hydrochloride", "Sodium azide", "Sodium bicarbonate", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Cyclohexene is reacted with hydroxylamine hydrochloride in ethanol to form cyclohexanone oxime.", "Step 2: Cyclohexanone oxime is treated with sodium azide in the presence of sodium bicarbonate to form 3-azidocyclohexanone.", "Step 3: 3-Azidocyclohexanone is reacted with sodium hydroxide in ethanol to form 3-azido-8-azabicyclo[3.2.1]octan-2-one.", "Step 4: 3-Azido-8-azabicyclo[3.2.1]octan-2-one is treated with hydrochloric acid to form 3-azido-8-azabicyclo[3.2.1]octane hydrochloride." ] }

CAS RN

2230804-30-3

Product Name

3-azido-8-azabicyclo[3.2.1]octane hydrochloride

Molecular Formula

C7H13ClN4

Molecular Weight

188.7

Purity

95

Origin of Product

United States

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